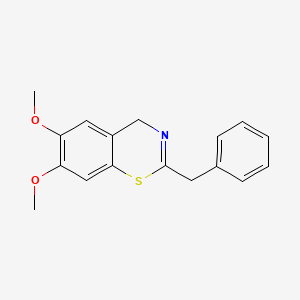
1H-Indole, 5-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 5-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is notable for its unique structure, which includes a tetrazole ring attached to the indole core. The presence of the tetrazole ring imparts unique chemical properties and potential biological activities to the compound.
Méthodes De Préparation
The synthesis of 1H-Indole, 5-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a classical approach for constructing indole derivatives. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core .
For the specific synthesis of 1H-Indole, 5-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)-, the following steps can be employed:
Formation of the Indole Core: The initial step involves the synthesis of 5-methyl-2-phenylindole through the Fischer indole synthesis.
Introduction of the Tetrazole Ring:
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the tetrazole-substituted indole with a thiol compound under suitable conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1H-Indole, 5-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or tetrazole rings are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Indole, 5-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Indole, 5-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules .
Comparaison Avec Des Composés Similaires
1H-Indole, 5-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- can be compared with other similar compounds, such as:
5-Methyl-2-phenylindole: This compound lacks the tetrazole ring and thioether linkage, making it less complex and potentially less biologically active.
2-Phenylindole: This compound also lacks the methyl and tetrazole substituents, resulting in different chemical and biological properties.
1-Methyl-2-phenylindole:
The uniqueness of 1H-Indole, 5-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
66354-95-8 |
|---|---|
Formule moléculaire |
C17H15N5S |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
5-methyl-2-phenyl-3-(2H-tetrazol-5-ylmethylsulfanyl)-1H-indole |
InChI |
InChI=1S/C17H15N5S/c1-11-7-8-14-13(9-11)17(23-10-15-19-21-22-20-15)16(18-14)12-5-3-2-4-6-12/h2-9,18H,10H2,1H3,(H,19,20,21,22) |
Clé InChI |
GHRUJPAVDXYFMT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)NC(=C2SCC3=NNN=N3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S)-1-([1,1'-Biphenyl]-4-yl)-3-methylpentan-1-one](/img/structure/B14485782.png)








![2,3-Bis[(dimethylamino)methyl]-5,6-dimethylbenzene-1,4-diol](/img/structure/B14485820.png)
![2,2'-{1,4-Phenylenebis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14485828.png)

